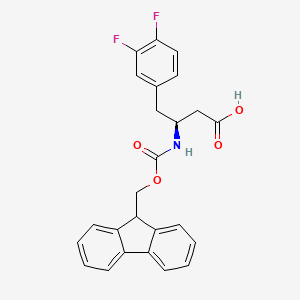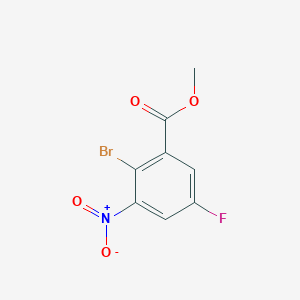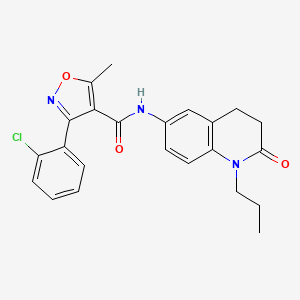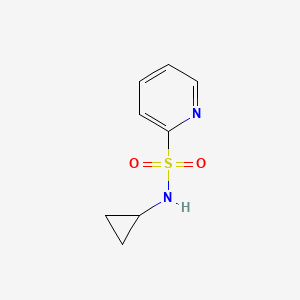
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound commonly known as EFMC. It is a pyrazole derivative that has been studied for its potential use in scientific research applications. EFMC has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
作用機序
The exact mechanism of action of EFMC is not fully understood, but it is believed to work by binding to specific receptors on the surface of cancer cells. This binding activates signaling pathways that lead to the death of cancer cells. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
EFMC has been found to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain cancer cells and induce apoptosis, or programmed cell death. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, EFMC has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
EFMC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. EFMC has also been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. However, there are some limitations to using EFMC in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, EFMC is not very potent, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on EFMC. One area of interest is the development of new drugs for the treatment of cancer and neurological disorders. EFMC has been found to selectively bind to certain cancer cells and inhibit the activity of certain enzymes, making it a promising candidate for drug development. Another area of interest is the use of EFMC as a molecular probe for imaging and targeting cancer cells. Further research is needed to fully understand the mechanism of action of EFMC and its potential uses in scientific research.
Conclusion:
EFMC is a promising compound for scientific research applications. It has been found to selectively bind to certain cancer cells and induce apoptosis, inhibit the activity of certain enzymes, and have anti-inflammatory properties. EFMC has several advantages for lab experiments, including ease of synthesis and stability under a variety of conditions. While there are some limitations to using EFMC in lab experiments, there are several potential future directions for research on this compound, including drug development and the use of EFMC as a molecular probe for imaging and targeting cancer cells.
合成法
EFMC can be synthesized using a variety of methods, but the most common is the reaction of 5-ethoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with methylamine. This reaction produces EFMC as a white solid.
科学的研究の応用
EFMC has been studied for its potential use as a molecular probe for imaging and targeting cancer cells. It has been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. EFMC has also been studied for its potential use in developing new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-15-7-5(4-12)6(8(9,10)11)13-14(7)2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJZTOHEVZDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)

![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)




![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)





![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)